molecular formula C5H4BrNO3 B8053819 Methyl 4-bromooxazole-5-carboxylate

Methyl 4-bromooxazole-5-carboxylate

Cat. No.: B8053819
M. Wt: 205.99 g/mol
InChI Key: UTDUILHCYGNBNZ-UHFFFAOYSA-N
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Description

Methyl 4-bromooxazole-5-carboxylate (CAS: 1134560-77-2) is a brominated oxazole derivative with the molecular formula C₆H₄BrNO₃ and a molecular weight of 205.99 g/mol . It features a methyl ester group at position 5 and a bromine atom at position 4 on the oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in cross-coupling and substitution reactions .

The synthesis of related brominated oxazole esters, such as ethyl 4-bromooxazole-5-carboxylate, involves halogenation of the parent oxazole using bromine (Br₂) and a strong base like LiHMDS in tetrahydrofuran (THF) and DMPU at low temperatures (-78°C) .

Properties

IUPAC Name

methyl 4-bromo-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDUILHCYGNBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134560-77-2
Record name methyl 4-bromo-1,3-oxazole-5-carboxylate
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Scientific Research Applications

Methyl 4-bromooxazole-5-carboxylate has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromooxazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of methyl 4-bromooxazole-5-carboxylate depend on the positions of its substituents and the heterocyclic core. Below is a comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences
Compound Name Heterocycle Bromine Position Ester Group Position Key Substituents Molecular Weight (g/mol) Applications/Notes
This compound Oxazole 4 5 (methyl) None 205.99 Pharmaceutical intermediate
Ethyl 4-bromooxazole-5-carboxylate Oxazole 4 5 (ethyl) None 220.04 Discontinued; similar reactivity
Methyl 4-bromo-5-phenyloxazole-2-carboxylate Oxazole 4 2 (methyl) Phenyl at position 5 282.11 Higher steric bulk; used in catalysis
Methyl 3-bromo-5-methylisoxazole-4-carboxylate Isoxazole 3 4 (methyl) Methyl at position 5 220.03 Agrochemical intermediate
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate Isoxazole N/A (bromomethyl at 5) 4 (methyl) Phenyl at position 3 322.14 SAR studies in bioactive molecules
Methyl 2-bromo-5-methylthiazole-4-carboxylate Thiazole 2 4 (methyl) Methyl at position 5 236.09 Antibacterial agents

Spectral and Physical Properties

  • NMR Data : The ethyl analog (ethyl 4-bromooxazole-5-carboxylate) shows characteristic signals at δ 7.94 ppm (oxazole C-H) and δ 4.43 ppm (ethyl -CH₂-) in ¹H NMR, suggesting similar shifts for the methyl ester .
  • Solubility : Methyl esters generally exhibit better solubility in polar aprotic solvents (e.g., DMSO, DMF) than ethyl esters. Storage recommendations for ethyl analogs (-80°C for 6 months) likely apply to the methyl derivative .

Biological Activity

Methyl 4-bromooxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the bromine atom at the 4-position enhances its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, affecting pathways involved in neurodegenerative diseases. For example, oxazole derivatives can modulate the activity of prolyl oligopeptidase (PREP), which is implicated in the aggregation of α-synuclein, a protein associated with Parkinson's disease .
  • Antimicrobial Properties : Oxazoles have been reported to exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that certain oxazole derivatives can reduce inflammation by inhibiting specific inflammatory mediators .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications. For instance:

  • Bromination : The introduction of bromine at the 4-position has been linked to enhanced binding affinity to target proteins due to halogen bonding interactions .
  • Substituents at the Carboxylate Position : Variations in substituents at the carboxylate group can significantly alter the compound's potency and selectivity against specific biological targets .

Case Studies

  • Inhibition of PREP : A study evaluated various oxazole derivatives for their ability to inhibit PREP, with this compound showing promising IC50 values in the nanomolar range. This suggests its potential utility in treating neurodegenerative disorders .
  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, indicating its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Studies : A recent investigation into the anti-inflammatory properties of related oxazole compounds revealed that this compound could effectively reduce cytokine production in activated macrophages, highlighting its therapeutic potential in inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionIC50 against PREP: ~5 nM
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production

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